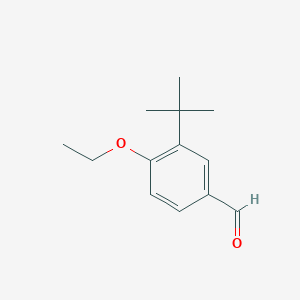

3-(Tert-butyl)-4-ethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-15-12-7-6-10(9-14)8-11(12)13(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWPVBWJIABALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408747 | |

| Record name | 3-tert-butyl-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681443-02-7 | |

| Record name | 3-tert-butyl-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Safe Handling of 3-(Tert-butyl)-4-ethoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel reagents is a constant. Among these is 3-(tert-butyl)-4-ethoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in the development of new molecular entities. While the full toxicological profile of this specific compound is not yet exhaustively documented, a proactive and evidence-based approach to its handling is paramount. This guide synthesizes available safety data from structurally analogous compounds to establish a robust framework for its safe utilization in a laboratory setting. By understanding the inherent chemical properties and potential hazards of similar molecules, we can implement informed and effective safety protocols.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, in the absence of a specific Safety Data Sheet (SDS), we will infer its hazard profile from closely related analogs such as 4-ethoxybenzaldehyde, 3-(tert-butyl)-4-hydroxybenzaldehyde, and other substituted benzaldehydes.

The consistent hazard profile across these related compounds strongly suggests that this compound should be handled as a substance that:

Additionally, some analogs are noted as being harmful if swallowed and harmful to aquatic life with long-lasting effects. Therefore, it is prudent to handle this compound with the assumption that it carries these risks.

Physicochemical Properties and Their Implications for Safety

| Property | Anticipated Value/Characteristic | Implication for Safe Handling |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Spills can spread easily if a liquid. Dust generation is a concern if a solid. |

| Boiling Point | Expected to be high, similar to 4-ethoxybenzaldehyde (255 °C). | Low volatility at room temperature reduces inhalation risk, but heating will increase vapor concentration. |

| Reactivity | Combustible. Vapors may form explosive mixtures with air upon intense heating. Incompatible with strong oxidizing agents and strong bases.[3] | Avoid heat, sparks, and open flames. Store away from incompatible materials. |

Logical Flow for Risk Assessment

The following diagram illustrates a systematic approach to risk assessment before handling this compound.

Caption: Risk assessment workflow for handling this compound.

Section 2: Engineering and Administrative Controls

The principle of the hierarchy of controls dictates that engineering and administrative measures are the first lines of defense.

-

Engineering Controls : All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to mitigate the risk of inhaling vapors or aerosols, which may cause respiratory irritation.[1][4] The fume hood also provides containment in the event of a spill. A safety shower and eyewash station must be readily accessible.

-

Administrative Controls :

-

Standard Operating Procedures (SOPs) : A detailed, chemical-specific SOP for handling this compound should be written and approved. This SOP must be read and understood by all personnel before they begin work with the compound.

-

Designated Areas : Clearly demarcate the area where this chemical is stored and handled.

-

Hygiene Practices : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Contaminated clothing should be removed immediately and laundered before reuse.

-

Section 3: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact. The selection of PPE should be based on the potential for exposure during a specific procedure.

PPE Selection Guide

| Type of Protection | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles are required at a minimum. A face shield should be worn in addition to goggles when there is a risk of splashing.[1] | Protects against splashes that can cause serious eye irritation.[1][2][4] |

| Skin Protection | A flame-resistant lab coat should be worn and kept buttoned. Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, consult a glove manufacturer's compatibility chart. | Prevents skin contact which can lead to irritation.[1][2][4] |

| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. If work must be done outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Mitigates the risk of respiratory tract irritation from vapors or aerosols.[1][2][4] |

PPE Decision Pathway

Sources

Stability of 3-(Tert-butyl)-4-ethoxybenzaldehyde under standard conditions

An In-depth Technical Guide to the Stability of 3-(Tert-butyl)-4-ethoxybenzaldehyde Under Standard Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde with potential applications in pharmaceutical and fine chemical synthesis. Understanding its stability under standard laboratory and storage conditions is paramount for ensuring its quality, purity, and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound, potential degradation pathways, recommended handling and storage protocols, and a detailed experimental workflow for its stability assessment.

Introduction: The Chemical Profile of this compound

This compound belongs to the family of aromatic aldehydes, compounds widely utilized as intermediates in organic synthesis.[1][2] Its molecular structure, featuring a benzaldehyde core with tert-butyl and ethoxy substitutions on the aromatic ring, dictates its reactivity and stability profile. The electron-donating nature of the ethoxy group and the steric bulk of the tert-butyl group influence the electrophilicity of the aldehyde carbonyl and the overall susceptibility of the molecule to various chemical transformations. As with many aldehydes, the primary stability concern is oxidation.[3]

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively documented in publicly available literature, its degradation pathways can be predicted with a high degree of confidence based on the known chemistry of benzaldehyde and related substituted analogs.

Autoxidation to Benzoic Acid Derivative

The most significant and probable degradation pathway is the autoxidation of the aldehyde functional group to a carboxylic acid.[3][4] This reaction is often initiated by light, heat, or the presence of metallic impurities and proceeds via a free-radical chain mechanism involving atmospheric oxygen.

-

Initiation: Formation of a benzoyl radical.

-

Propagation: The benzoyl radical reacts with molecular oxygen to form a peroxy radical, which then abstracts a hydrogen atom from another aldehyde molecule to form a hydroperoxide and a new benzoyl radical.

-

Termination: Combination of radicals to form non-radical species.

The final degradation product is 3-(tert-butyl)-4-ethoxybenzoic acid.

Caption: Primary degradation pathway of this compound.

Cannizzaro-type Disproportionation

In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding primary alcohol and carboxylic acid. While less common under standard storage conditions, this pathway should be considered if the compound is exposed to basic environments.

Polymerization

At elevated temperatures, some benzaldehydes may slowly polymerize.[4] This is a less defined degradation route but can lead to a decrease in purity and the formation of insoluble materials.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound, adherence to strict storage and handling protocols is essential. These recommendations are based on best practices for the storage of air- and light-sensitive aromatic aldehydes.[4][5][6]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[4] Recommended storage at 2-8 °C for long-term stability. | Reduces the rate of chemical reactions, including oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5] | Prevents oxidation by excluding atmospheric oxygen. |

| Light | Protect from light by using amber or opaque containers.[5] | Light can catalyze the autoxidation process. |

| Container | Use well-sealed containers to prevent exposure to air and moisture.[4] | Minimizes contact with atmospheric oxygen and water. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and combustible materials.[4][7] | Prevents potentially hazardous reactions and degradation. |

Experimental Design for Stability Assessment

A comprehensive stability study for this compound should involve subjecting the compound to a range of stress conditions to identify potential degradants and determine its shelf-life under defined storage conditions.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography with Flame Ionization Detection (GC-FID) can also be employed for purity assessment.[8]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

-

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Long-Term Stability Study

A long-term stability study should be conducted under the recommended storage conditions to establish the shelf-life of the compound.

Table 2: Long-Term Stability Study Design

| Condition | Storage Temperature | Time Points |

| Recommended | 2-8 °C | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 25 °C / 60% RH | 0, 1, 2, 3, 6 months |

Conclusion

While this compound is expected to be reasonably stable under ideal conditions, its aldehyde functionality makes it susceptible to degradation, primarily through oxidation. By understanding the potential degradation pathways and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this compound. The provided experimental framework for stability assessment offers a robust approach to formally evaluate its stability profile, which is a critical step in its application for research and development.

References

- Chemstock. (n.d.). BENZALDEHYDE.

- Aldrich. (2025, November 7). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Apollo Scientific. (2023, July 5). Benzaldehyde 99+%.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.

- Techno PharmChem. (n.d.). BENZALDEHYDE.

-

ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde? Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

- Fisher Scientific. (2010, May 21). SAFETY DATA SHEET.

-

Chem-Impex. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. technopharmchem.com [technopharmchem.com]

- 4. chemstock.ae [chemstock.ae]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Reductive amination procedures involving 3-(Tert-butyl)-4-ethoxybenzaldehyde

An In-Depth Guide to Reductive Amination: Protocols and Mechanistic Insights for the Synthesis of Novel Amines from 3-(Tert-butyl)-4-ethoxybenzaldehyde

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1] It provides a reliable pathway to primary, secondary, and tertiary amines from readily available carbonyl compounds and amines. This process is superior to methods like the direct alkylation of amines with alkyl halides, which is often plagued by a lack of control and the formation of multiple alkylation products.[2] The reaction proceeds via an intermediate imine or iminium ion, which is subsequently reduced in the same pot ("direct" or "one-pot" reductive amination) or in a separate step ("indirect" reductive amination) to yield the final amine.[3][4]

The aldehyde of interest, this compound, incorporates a sterically hindered phenol-like ether moiety. This structural motif is of significant interest in medicinal chemistry and materials science, often imparting favorable properties such as metabolic stability and antioxidant capabilities. The ability to controllably functionalize this aldehyde into a diverse library of secondary and tertiary amines is therefore of high value to researchers in drug discovery and development. This guide provides a detailed exploration of the mechanistic underpinnings, key experimental variables, and field-tested protocols for the successful reductive amination of this specific substrate.

Mechanistic Pathway: A Two-Step Cascade

The reductive amination reaction is a cascade process involving two principal stages: the formation of a C=N bond followed by its reduction.[5] The efficiency of the overall transformation hinges on the careful balancing of reaction conditions to favor both steps.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a Schiff base, or imine, if a primary amine is used. If a secondary amine is used, the resulting nitrogen-substituted species is a positively charged iminium ion.[6] This dehydration step is the rate-limiting step and is acid-catalyzed.

-

Hydride Reduction: The newly formed imine or iminium ion possesses an electrophilic C=N double bond, which is readily attacked by a hydride (H⁻) from a reducing agent.[5] This reduction is irreversible and yields the final stable amine product. The key to a successful one-pot reaction is the use of a reducing agent that is selective for the imine/iminium ion over the starting aldehyde.[2]

Caption: General workflow of the reductive amination cascade.

Critical Experimental Parameters: A Scientist's Decision Guide

The success of a reductive amination protocol is not merely in the sequence of steps but in the rationale behind the choice of reagents and conditions. The steric bulk from the tert-butyl group and the electronic nature of the ethoxy group on the benzaldehyde must be considered.

The Choice of Reducing Agent

The selection of the hydride source is arguably the most critical decision and dictates whether the reaction should be run in a one-pot or two-step fashion.

| Reducing Agent | Structure | Key Characteristics & Causality | Typical Solvent(s) |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild & Selective: The electron-withdrawing acetate groups make it less reactive than NaBH₄. It selectively reduces the protonated iminium ion much faster than the neutral aldehyde, making it ideal for one-pot procedures.[3][7] It is the reagent of choice for most modern applications to avoid toxic cyanide byproducts.[2] | DCE, THF, DCM[4][8] |

| Sodium Cyanoborohydride | NaBH₃CN | Mild & Selective at Acidic pH: The electron-withdrawing cyanide group attenuates its reactivity. It is stable in weakly acidic conditions (pH 5-7) required for imine formation.[7] Toxicity is a major drawback due to the potential release of HCN gas upon strong acidification. | MeOH, EtOH[8] |

| Sodium Borohydride | NaBH₄ | Strong & Non-selective: Readily reduces both aldehydes and ketones.[8] Therefore, it is unsuitable for one-pot reactions as it will consume the starting aldehyde. It must be used in an indirect, two-step protocol where the imine is formed first, and then the NaBH₄ is added.[9] | MeOH, EtOH[8] |

| Catalytic Hydrogenation | H₂ / Catalyst | Green & High-Yielding: Uses hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). It is an atom-economical method. However, it may require specialized pressure equipment and can reduce other functional groups (e.g., alkenes, nitro groups).[3] | EtOH, MeOH, EtOAc |

pH Control: The Delicate Balance

Maintaining a weakly acidic environment (typically pH 5-7) is crucial.

-

Too Acidic (pH < 4): The amine starting material will be fully protonated to its ammonium salt. This removes its nucleophilicity, preventing the initial attack on the aldehyde.

-

Too Basic (pH > 8): The acid-catalyzed dehydration of the hemiaminal to the imine will be too slow, stalling the reaction.[7] Often, a stoichiometric amount of acetic acid is added as a catalyst, especially when using STAB with less reactive ketone or amine partners.[4]

Solvent Selection

The solvent must be inert to the reducing agent and capable of dissolving all reactants.

-

Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are excellent choices for reactions with STAB, as they are aprotic and do not react with the reagent.[4]

-

Methanol (MeOH) and Ethanol (EtOH) are common for reactions involving NaBH₃CN and NaBH₄. However, STAB is not highly compatible with methanol.[8]

Caption: Decision workflow for reductive amination strategies.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the preferred method for its operational simplicity, mild conditions, and avoidance of toxic reagents.

-

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.1-1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (to make a ~0.1 M solution)

-

Acetic Acid (optional, 1.0 equiv for less reactive amines)

-

-

Step-by-Step Procedure:

-

To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound and the chosen amine.

-

Add the solvent (DCE or DCM) and stir the mixture for 20-30 minutes at room temperature to allow for initial hemiaminal formation. If using, add the acetic acid at this stage.

-

Add the sodium triacetoxyborohydride (STAB) to the mixture in one portion. The addition may cause a slight exotherm.

-

Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-12 hours).

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or via an acid-base extraction if the product's basicity is sufficiently different from any impurities.

-

Protocol 2: Indirect Reductive Amination using Sodium Borohydride (NaBH₄)

This two-step method is useful when STAB or NaBH₃CN are unavailable, or if the imine is particularly stable and easy to form.

-

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.05 equiv)

-

Sodium Borohydride (NaBH₄) (1.5-2.0 equiv)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Molecular sieves (4Å) or a Dean-Stark apparatus

-

-

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve this compound and the amine in the chosen solvent (e.g., toluene for Dean-Stark, or MeOH with molecular sieves).

-

Heat the mixture to reflux to drive the dehydration and form the imine. Monitor by TLC for the disappearance of the aldehyde. This can take 1-4 hours.

-

Once imine formation is complete, cool the reaction mixture to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) in small portions. Caution: Gas (H₂) evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the imine spot.

-

Work-up: Carefully add water or 1M HCl to quench the excess NaBH₄. Adjust the pH to be basic (~9-10) with 1M NaOH.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude material as described in Protocol 1.

-

Reaction Monitoring and Troubleshooting

-

Monitoring by TLC: Use a non-polar eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The aldehyde will be the least polar spot, the imine intermediate will be slightly more polar, and the final amine product will often be the most polar (or stick to the baseline). Visualize spots under UV light and/or by staining with potassium permanganate.[10]

-

Problem: Incomplete Reaction: If the aldehyde remains, the imine formation may be too slow. Adding a catalytic amount of acetic acid can help. If the imine remains, the reduction is incomplete; try adding more reducing agent or increasing the reaction time.[11]

-

Problem: Alcohol Byproduct: Formation of 3-(tert-butyl)-4-ethoxybenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde. This is common with NaBH₄ in a one-pot attempt but can also happen with milder agents if the imine formation is very slow. Ensure the use of a selective reagent like STAB for one-pot reactions.

-

Problem: Dialkylation (with primary amines): The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. This can be minimized by using a slight excess of the primary amine or by adopting a stepwise procedure.[9]

References

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. reddit.com [reddit.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

Application Notes and Protocols: Knoevenagel Condensation with 3-(Tert-butyl)-4-ethoxybenzaldehyde

Introduction

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[1][2] This reaction is a modification of the aldol condensation and is widely employed in the synthesis of fine chemicals, pharmaceuticals, and polymers.[1][3][4] The products of Knoevenagel condensation, particularly α,β-unsaturated carbonyl compounds, are valuable intermediates in various synthetic transformations.[3]

This document provides a detailed guide for performing a Knoevenagel condensation reaction with 3-(tert-butyl)-4-ethoxybenzaldehyde. This particular benzaldehyde derivative possesses a sterically bulky tert-butyl group and an electron-donating ethoxy group, which can influence its reactivity and the properties of the resulting products. These application notes are intended for researchers, scientists, and professionals in drug development who are interested in synthesizing novel compounds with potential biological activity.

Reaction Overview: The Knoevenagel Condensation

The Knoevenagel condensation proceeds through a series of reversible steps initiated by a base.[3][5] The mechanism can be broadly divided into two main stages: nucleophilic addition and dehydration.

-

Deprotonation: A weak base, typically an amine like piperidine, deprotonates the active methylene compound to form a resonance-stabilized enolate ion.[1][3][5] The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups.[2]

-

Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (in this case, this compound), forming a tetrahedral intermediate.[3]

-

Protonation: The resulting alkoxide is protonated to give a β-hydroxy intermediate (an aldol-type adduct).[5][6]

-

Dehydration: Subsequent deprotonation of the α-carbon followed by the elimination of a water molecule leads to the formation of the final α,β-unsaturated product.[3][5] This dehydration step is often the driving force for the reaction.

It is important to note that the choice of catalyst is crucial. A weak base is generally preferred to avoid self-condensation of the aldehyde.[2] Various catalysts have been reported for the Knoevenagel condensation, including primary, secondary, and tertiary amines, as well as Lewis acids and even greener alternatives like fruit juices or agro-waste extracts.[7][8][9]

Experimental Protocols

This section outlines two detailed protocols for the Knoevenagel condensation of this compound with two different active methylene compounds: malononitrile and diethyl malonate.

Protocol 1: Synthesis of 2-(3-(tert-butyl)-4-ethoxybenzylidene)malononitrile

This protocol describes a standard procedure using a basic amine catalyst in an alcohol solvent.[10]

Materials:

-

This compound (1 mmol)

-

Malononitrile (1 mmol)

-

Piperidine (catalytic amount, e.g., 10 mol%)

-

Ethanol (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Appropriate eluent for TLC (e.g., hexane/ethyl acetate mixture)

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1 mmol) and malononitrile (1 mmol).

-

Add 5 mL of ethanol to dissolve the reactants.

-

With stirring, add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent to obtain the pure 2-(3-(tert-butyl)-4-ethoxybenzylidene)malononitrile.

-

Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[8][11]

Protocol 2: Synthesis of Diethyl 2-(3-(tert-butyl)-4-ethoxybenzylidene)malonate

This protocol is a variation that may require slightly more vigorous conditions due to the lower reactivity of diethyl malonate compared to malononitrile.

Materials:

-

This compound (1 mmol)

-

Diethyl malonate (1.2 mmol)

-

Piperidine (catalytic amount, e.g., 10-20 mol%)

-

Toluene (10 mL)

-

Round-bottom flask (50 mL) equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Appropriate eluent for TLC (e.g., hexane/ethyl acetate mixture)

-

Rotary evaporator

-

Column chromatography apparatus (silica gel)

Procedure:

-

In a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1 mmol) and diethyl malonate (1.2 mmol) in toluene (10 mL).

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring. The removal of water via the Dean-Stark trap will drive the reaction to completion.[12]

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure diethyl 2-(3-(tert-butyl)-4-ethoxybenzylidene)malonate.

-

Characterize the purified product by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[13]

Data Presentation

The following table summarizes the key reactants and expected products for the described protocols.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Expected Product |

| This compound | Malononitrile | Piperidine | Ethanol | 2-(3-(tert-butyl)-4-ethoxybenzylidene)malononitrile |

| This compound | Diethyl malonate | Piperidine | Toluene | Diethyl 2-(3-(tert-butyl)-4-ethoxybenzylidene)malonate |

Experimental Workflow and Mechanism Visualization

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Knoevenagel condensation.

Caption: General experimental workflow for the Knoevenagel condensation.

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Inactive catalyst- Insufficient reaction time or temperature- Presence of moisture (can hydrolyze intermediates) | - Use fresh or purified catalyst.- Increase reaction time and/or temperature. Monitor by TLC.- Use anhydrous solvents, especially for reactions requiring heating. |

| Formation of side products | - Self-condensation of the aldehyde (if a strong base is used)- Michael addition of the active methylene compound to the product | - Use a weaker base (e.g., piperidine, pyridine).- Use a stoichiometric amount or slight excess of the active methylene compound. |

| Incomplete reaction | - Equilibrium not shifted towards the product | - For reactions that produce water, use a Dean-Stark trap to remove it azeotropically.[12]- Use a slight excess of one of the reactants (typically the more volatile one). |

| Difficulty in product isolation/purification | - Product is an oil or does not crystallize easily- Impurities co-elute during chromatography | - Try different recrystallization solvents or solvent mixtures.- If the product is an oil, attempt purification by column chromatography.- Optimize the eluent system for column chromatography to improve separation. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Malononitrile is toxic and should be handled with care.

-

Piperidine is a corrosive and flammable liquid.

-

Toluene is flammable and has associated health risks.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Knoevenagel condensation provides an efficient route for the synthesis of α,β-unsaturated compounds from this compound. The protocols described herein offer a starting point for researchers to explore the synthesis of novel derivatives. The choice of the active methylene compound and reaction conditions can be varied to optimize the yield and purity of the desired product. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining high-quality materials for further research and development.

References

-

Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link][5]

-

Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link][7]

-

YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. [Link][14]

-

Pearson+. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep. [Link]

-

Taylor & Francis Online. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. [Link][4]

-

ResearchGate. Knoevenagel condensation (KC) of active methylene compounds with... [Link]

-

Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

-

ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]

-

Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

-

SciSpace. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]

-

ResearchGate. The Knoevenagel condensation reactions of various aromatic aldehydes... [Link]

-

ResearchGate. Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. tandfonline.com [tandfonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. scispace.com [scispace.com]

- 14. youtube.com [youtube.com]

Using 3-(Tert-butyl)-4-ethoxybenzaldehyde as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of 3-(Tert-butyl)-4-ethoxybenzaldehyde in Medicinal Chemistry

Executive Summary & Pharmacophore Logic

This compound (CAS: 681443-02-7) is a specialized aromatic building block utilized primarily for its unique steric and electronic profile.[1] Unlike its more common analog, 3-tert-butyl-4-hydroxybenzaldehyde, this ethoxy-ether variant serves as a "metabolically locked" lipophilic scaffold.[1]

Why use this intermediate? In Structure-Activity Relationship (SAR) campaigns, this compound is employed to:

-

Modulate Lipophilicity (LogP): The tert-butyl group adds significant hydrophobic bulk (increasing LogP), facilitating penetration into deep hydrophobic pockets of enzymes (e.g., Kinases, Nuclear Receptors like ROR

). -

Block Metabolic Soft Spots: The ethoxy group caps the phenolic oxygen, preventing rapid Phase II conjugation (glucuronidation/sulfation) and extending in vivo half-life.

-

Steric Shielding: The bulky tert-butyl group ortho to the ethoxy moiety restricts bond rotation and shields the ether oxygen from metabolic dealkylation (O-dealkylation), a common clearance pathway for simple anisoles.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 681443-02-7 |

| Molecular Formula | C |

| Molecular Weight | 206.28 g/mol |

| Appearance | Pale yellow oil to low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |

| Key Reactivity | Electrophilic aldehyde (C=O); Stable ether linkage |

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Upstream)

Context: While commercially available, in-house synthesis from the cheaper phenol precursor ensures freshness and allows for scale-up.[1]

Objective: O-Alkylation of 3-tert-butyl-4-hydroxybenzaldehyde.

Reagents:

-

Ethyl Iodide (1.2 equiv) or Diethyl Sulfate (1.1 equiv)

-

Potassium Carbonate (K

CO -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-tert-butyl-4-hydroxybenzaldehyde (10 mmol) and anhydrous DMF (20 mL).

-

Base Addition: Add K

CO -

Alkylation: Dropwise add Ethyl Iodide (12 mmol).

-

Safety: Ethyl iodide is an alkylating agent; use a fume hood.

-

-

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower R

) should disappear. -

Workup: Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na

SO

Protocol B: Reductive Amination (Downstream Application)

Context: Creating secondary benzylamines, a common motif in GPCR ligands and ion channel blockers.

Objective: Coupling with a primary amine (R-NH

Reagents:

-

This compound (1.0 equiv)[1]

-

Amine Partner (e.g., Piperidine, Morpholine, or primary alkyl amine) (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)[1]

-

Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Methodology:

-

Imine Formation: In a vial, mix the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add acetic acid.[3] Stir for 30-60 minutes at room temperature.

-

Mechanistic Insight: Pre-stirring allows the hemiaminal/imine equilibrium to establish, ensuring efficient reduction.

-

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Why STAB? It is milder than NaBH

and selectively reduces imines in the presence of aldehydes, preventing side reactions.

-

-

Quench: Stir overnight (12-16 h). Quench with sat. NaHCO

solution. -

Isolation: Extract with DCM. The product is typically >95% pure after drying and evaporation. If the amine partner is basic, an acid-base extraction workup is highly effective.

Visualization of Workflows

The following diagram illustrates the synthesis of the intermediate and its two primary divergent pathways in drug discovery: Reductive Amination (Amine synthesis) and Knoevenagel Condensation (Styrene/Cinnamate synthesis).

Figure 1: Synthesis and divergent application pathways for this compound.

Analytical Characterization Expectations

When validating the identity of this intermediate, look for these specific signals:

-

1H NMR (CDCl

, 400 MHz):- 9.85 ppm (s, 1H): Distinctive aldehyde proton.

- 7.6 - 7.8 ppm (m, 2H): Aromatic protons (H2, H6) deshielded by the carbonyl.

- 6.95 ppm (d, 1H): Aromatic proton (H5) ortho to the ethoxy group.

-

4.15 ppm (q, 2H): Methylene of the ethoxy group (-O-CH

- 1.45 ppm (t, 3H): Methyl of the ethoxy group.

- 1.40 ppm (s, 9H): The massive tert-butyl singlet.

-

HPLC Purity:

-

Ensure >98% purity (UV 254 nm).

-

Impurity Alert: Watch for unreacted phenol (retention time will be lower in reverse phase) or over-alkylated byproducts (rare).

-

Handling and Stability

-

Oxidation Sensitivity: Like all benzaldehydes, this compound will slowly oxidize to the corresponding benzoic acid (3-tert-butyl-4-ethoxybenzoic acid) upon exposure to air.[1]

-

Protocol: Store under Nitrogen or Argon at 2-8°C.[1]

-

QC Check: If the solid appears white/crusty rather than yellow/oily, check for the carboxylic acid peak in NMR (~11-12 ppm broad singlet).

-

-

Safety: Irritant. The ethoxy and t-butyl groups increase lipophilicity, potentially enhancing skin absorption compared to simple benzaldehyde. Wear nitrile gloves.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on lipophilic tuning and metabolic blocking).

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2733973, 3-tert-Butyl-4-hydroxybenzaldehyde (Precursor Data)." Link

- Li, J. J. (2014). "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer.

Sources

Application Note: Optimized Solvent Systems for Reacting 3-(Tert-butyl)-4-ethoxybenzaldehyde

This Application Note and Protocol guide details optimized solvent systems for 3-(Tert-butyl)-4-ethoxybenzaldehyde (CAS 10031-82-0 analog/derivative), focusing on overcoming the physicochemical challenges imposed by its lipophilic tert-butyl group and the electron-donating ethoxy substituent.

Executive Summary

This compound presents a unique process chemistry challenge. The molecule combines a lipophilic, bulky tert-butyl group at the 3-position with a para-ethoxy electron-donating group (EDG). While the tert-butyl group enhances solubility in non-polar media, it can hinder crystal packing, often leading to oils or low-melting solids that are difficult to purify. Concurrently, the para-ethoxy group deactivates the aldehyde carbonyl towards nucleophilic attack, necessitating higher reaction temperatures or Lewis acid activation.

This guide provides a Solvent Selection Matrix and Optimized Protocols to replace traditional chlorinated solvents (DCM) and toxic aromatics (Benzene/Toluene) with high-performance, green alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) .

Physicochemical Context & Mechanistic Insight

Structural Analysis

-

Electronic Effect: The 4-ethoxy group exerts a positive mesomeric effect (+M), increasing electron density at the carbonyl carbon. This lowers electrophilicity compared to unsubstituted benzaldehyde, often requiring longer reaction times or catalyzed conditions.

-

Steric & Solubility Effect: The 3-tert-butyl group is meta to the aldehyde, offering minimal direct steric hindrance to the reaction center. However, it significantly increases lipophilicity (

estimated), making the compound poorly soluble in water and standard alcoholic solvents at low temperatures.

Solvent Performance Matrix

The following table compares traditional solvents against optimized systems based on solubility power, reaction kinetics (boiling point), and workup efficiency.

| Parameter | Dichloromethane (DCM) | Toluene | 2-MeTHF (Optimized) | CPME (Optimized) |

| Solubility | Excellent | Good | Excellent | Good |

| Boiling Point | 40 °C (Too low for sluggish reactions) | 110 °C | 80 °C (Ideal balance) | 106 °C |

| Water Separation | Good (Bottom layer) | Excellent | Excellent (Clean phase cut) | Excellent |

| Green Rating | Poor (Toxic, volatile) | Poor (VOC, Neurotoxic) | High (Bio-derived) | High (Low peroxide) |

| Recommendation | Avoid | Legacy Use | Primary Choice | High-Temp Choice |

Protocol 1: Solubility & Solvent Screening System

Objective: To empirically validate the optimal solvent for a specific reaction type (e.g., Reductive Amination vs. Oxidation).

Materials

-

This compound (100 mg aliquots)[1]

-

Candidate Solvents: 2-MeTHF, CPME, Ethyl Acetate, Ethanol.

-

Heating block or oil bath.

Methodology (Self-Validating Steps)

-

Dissolution Test: Place 100 mg of aldehyde in a vial. Add solvent in 100 µL increments at 25°C.

-

Pass Criteria: Full dissolution at < 5 volumes (0.5 mL).

-

-

Temperature Stress: Heat the solution to 60°C.

-

Observation: Check for oiling out or discoloration (sign of instability).

-

-

Partition Check (Critical): Add 0.5 mL water to the organic solution.

-

Validation: Vortex and let stand. Measure the time to full phase separation.

-

Target: < 30 seconds. (2-MeTHF typically separates faster than THF).

-

Decision Logic

-

For Nucleophilic Additions (Grignard, Hydride reduction): Use 2-MeTHF . It stabilizes organometallics better than THF and allows higher reaction temps.

-

For Condensations (Knoevenagel, Imine formation): Use CPME or Toluene . These form azeotropes with water, driving the equilibrium forward.

Protocol 2: Optimized Reductive Amination

Context: Reacting this compound with a primary amine. The ethoxy deactivation requires acid catalysis and heat, making DCM unsuitable.

Reagents

-

Substrate: this compound (1.0 eq)

-

Amine: Primary amine (1.1 eq)

-

Solvent: 2-MeTHF (5-10 volumes)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Catalyst: Acetic Acid (1-2 eq)

Step-by-Step Procedure

-

Activation Phase:

-

Charge the reaction vessel with the aldehyde and 2-MeTHF.

-

Add the primary amine and Acetic Acid.

-

Mechanistic Note: The acid protonates the intermediate hemiaminal, facilitating water loss to form the iminium ion. The higher boiling point of 2-MeTHF (80°C) allows this equilibrium to establish faster than in DCM.

-

Stir at 40-50°C for 1 hour. (Monitor by TLC/HPLC for imine formation).

-

-

Reduction Phase:

-

Cool to 20-25°C.

-

Add STAB portion-wise. (Caution: Hydrogen gas evolution).

-

Stir at ambient temperature for 2-4 hours.

-

-

Workup (The 2-MeTHF Advantage):

-

Quench with 10% aqueous NaHCO₃.

-

Self-Validating Step: Stop stirring. The layers should separate cleanly within 1 minute. The product remains in the upper 2-MeTHF layer; boron salts partition into the aqueous phase.

-

Wash the organic layer once with brine.

-

Concentrate the 2-MeTHF layer directly. (No need for extraction with a second solvent like ether/DCM).

-

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the solvent system based on the intended chemical transformation.

Caption: Decision tree for selecting the optimal solvent based on reaction thermodynamics and water management requirements.

References

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

-

Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem. Link

-

Watanabe, K. (2013). "Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Organic Synthesis." Organic Process Research & Development. Link

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity/solubility principles).

Sources

Troubleshooting & Optimization

Improving reaction yields when using 3-(Tert-butyl)-4-ethoxybenzaldehyde

Technical Support Center: 3-(Tert-butyl)-4-ethoxybenzaldehyde Subject: Optimization of Reaction Yields & Handling Protocols Reference Molecule: CAS 29569-42-2 (Analogous/Derivative Class)[1]

Executive Summary: The "Lipophilic Deactivation" Challenge

As a Senior Application Scientist, I often see researchers struggle with this compound not because the chemistry is impossible, but because standard protocols for benzaldehydes fail to account for its specific electronic and physical profile.

You are dealing with a molecule that presents a dual challenge:

-

Electronic Deactivation: The 4-ethoxy group is a strong electron-donating group (EDG) via resonance (+M), rendering the carbonyl carbon less electrophilic.[1] While the 3-tert-butyl group forces the ethoxy group slightly out of planarity (steric inhibition of resonance), the net effect remains an electron-rich, sluggish electrophile compared to unsubstituted benzaldehyde.[1]

-

Steric & Lipophilic Bulk: The tert-butyl group adds significant lipophilicity and steric bulk.[1] This often leads to solubility mismatches in polar protic solvents (like methanol) and hinders reactions requiring close proximity to the ring.[1]

This guide replaces "trial and error" with mechanistically grounded protocols.

Module 1: Troubleshooting Nucleophilic Additions (Knoevenagel, Aldol, Grignard)

User Question: "My Knoevenagel condensation with malonic acid/esters gives low yields (<40%) and recovers starting material. I'm using standard ethanol/piperidine conditions. What is wrong?"

Technical Diagnosis: The standard protocol relies on the aldehyde being sufficiently electrophilic to accept the attack of the enolate. Your aldehyde is electron-rich (deactivated).[1] Furthermore, in ethanol, your lipophilic aldehyde may not be fully solubilized at the micro-interface of the reaction, or the water byproduct is stalling the equilibrium.

Corrective Protocol: The "Phase-Transfer" or "Lewis Acid" Approach [1]

| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Mechanistic Rationale |

| Solvent | Ethanol / Methanol | Toluene or DMF | High boiling non-polar solvents allow for higher reaction temps (Toluene) or better solubilization of the lipophilic substrate (DMF).[1] |

| Catalyst | Piperidine (Weak Base) | TiCl₄ / Pyridine or EDDA | TiCl₄ acts as a Lewis acid to activate the carbonyl oxygen, compensating for the electron-donating ethoxy group. EDDA (Ethylenediammonium diacetate) provides dual activation.[1] |

| Water Mgmt | None | Dean-Stark Trap or Mol.[1] Sieves | Driving the equilibrium by physical removal of water is critical for deactivated aldehydes. |

Step-by-Step Optimization Workflow:

-

Switch Solvent System: Move to Toluene.

-

Add Dean-Stark: Reflux with a Dean-Stark trap to continuously remove water.[1]

-

Catalyst Upgrade: If using a malonate, use 10 mol% Piperidine + 10 mol% Acetic Acid (buffered) in refluxing toluene.[1]

-

Advanced Activation (If step 3 fails): Use the Lehnert Protocol :

Module 2: Visualizing the Optimization Logic

The following decision tree outlines how to select the correct reaction condition based on your specific failure mode.

Caption: Decision matrix for overcoming solubility and electronic deactivation barriers in condensation reactions.

Module 3: Purification & Handling (The "Grease" Factor)

User Question: "I cannot get the product to crystallize. It forms a yellow oil that refuses to solidify.[1] How do I purify this?"

Technical Diagnosis: The tert-butyl group disrupts crystal packing lattice energy, and the ethoxy group adds rotational degrees of freedom. Combined, these make the molecule "greasy" (low melting point, tendency to supercool). Standard recrystallization often fails because impurities (like the oxidized benzoic acid) act as plasticizers, preventing solidification.[1]

The "Bisulfite Rescue" Protocol: Since this is an aldehyde, you can use chemical purification to separate it from non-aldehyde impurities (like unreacted alkyl halides or over-oxidized acids).[1]

-

Preparation: Dissolve the crude oil in a minimal amount of Diethyl Ether or Ethyl Acetate.

-

Extraction: Shake vigorously with a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

-

Note: Due to the steric bulk of the tert-butyl group, this adduct formation will be slower than usual. Stir aggressively for 2–4 hours, not just a quick shake.

-

-

Separation: The aldehyde forms a water-soluble bisulfite adduct.[1] The impurities stay in the organic layer.

-

Wash: Wash the aqueous layer (containing your product) with fresh ether to remove grease.[1]

-

-

Regeneration: Treat the aqueous layer with Sodium Carbonate (Na₂CO₃) or dilute HCl to release the free aldehyde.[1]

-

Extraction: Extract the pure aldehyde back into ether, dry (MgSO₄), and evaporate.

Recrystallization Solvent Systems: If you must recrystallize, avoid single solvents.[1] Use binary systems:

-

Hexane / Ethyl Acetate (20:1) : Dissolve in minimal hot EtOAc, add Hexane until cloudy, cool slowly.

-

Methanol / Water : (Use with caution; oiling out is common).[1]

Module 4: Stability & Storage FAQs

Q: I see a new spot on TLC appearing during storage. What is it? A: It is almost certainly 3-(tert-butyl)-4-ethoxybenzoic acid .[1]

-

Mechanism:[3][4][5][6][8] Electron-rich aldehydes are highly susceptible to autoxidation (radical chain reaction with O₂).[1] The tert-butyl group does not protect the aldehyde hydrogen from abstraction.

-

Prevention:[5] Store under Nitrogen/Argon at 4°C. If the acid forms, wash the dissolved compound with 1M NaHCO₃ (The acid deprotonates and goes into water; the aldehyde stays in organic).

Q: Can I use this in a Reductive Amination? A: Yes, but expect steric hindrance.

-

Issue: Formation of the imine intermediate will be slow due to the 3-position bulk.

-

Fix: Pre-form the imine using Ti(OiPr)₄ (Titanium Isopropoxide) as a dehydrating agent before adding the reducing agent (NaBH₄ or NaBH(OAc)₃).[1] Do not rely on "one-pot" mixing without a dehydration period.[1]

References & Authority

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on electronic effects in nucleophilic addition and Hammett equation relevance).

-

Lehnert, W. "Knoevenagel Condensations with TiCl4/Base."[1] Tetrahedron Letters, 1970.[1] (The authoritative source for activating sluggish aldehydes).[1]

-

BenchChem Technical Guides. "Impact of Steric Hindrance on Reactivity of Aliphatic and Aromatic Aldehydes." (General grounding on tert-butyl effects).

-

Organic Syntheses, Coll. Vol. 5. "Purification of Aldehydes via Bisulfite Adducts." (Standard protocol adaptation). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Consult MSDS for this compound before handling, as specific toxicity data may be limited for this derivative.[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 6. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

Technical Support Center: Stability & Handling of 3-(Tert-butyl)-4-ethoxybenzaldehyde

Ticket ID: 3TB-4EB-OX-PREV Subject: Prevention of Autoxidation & Remediation of Benzoic Acid Contamination Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "White Solid" Syndrome

User Issue: You have purchased or synthesized 3-(tert-butyl)-4-ethoxybenzaldehyde (CAS: 33668-38-3). It was originally a clear or pale yellow liquid/oil. Over time, white crystalline solids have precipitated, or the entire sample has solidified.

Root Cause: This is a classic case of radical autoxidation . The molecule contains an electron-rich aromatic ring (due to the 4-ethoxy group). While the 3-tert-butyl group provides some steric bulk, it does not protect the formyl hydrogen (-CHO) from abstraction. Atmospheric oxygen converts the aldehyde into 3-(tert-butyl)-4-ethoxybenzoic acid , which has a significantly higher melting point, resulting in the observed white solid.

Impact:

-

Stoichiometry Errors: The acid will not react in aldehyde-specific pathways (e.g., reductive amination, Wittig), leading to incorrect equivalents.

-

Catalyst Poisoning: The carboxylic acid can neutralize basic catalysts or chelate transition metals.

The Mechanism: Why It Happens

Understanding the enemy is the first step to defeating it. This is not a simple reaction with oxygen; it is a radical chain reaction .[1][2]

The Autoxidation Cascade

-

Initiation: Light (

) or trace metals generate a radical.[3] -

Propagation: The aldehyde hydrogen is abstracted, forming an acyl radical.[4] This reacts with

to form a peracid. -

The "Death Spiral": The peracid reacts with another molecule of aldehyde to form two molecules of carboxylic acid. (1 mol

destroys 2 mol Aldehyde).

Figure 1: The radical chain mechanism converting liquid aldehyde to solid acid. Note that the peracid intermediate accelerates the degradation of remaining aldehyde.

Storage & Prevention (FAQs)

Q: I store my sample in the fridge. Is that enough? A: No. Cold slows kinetics but does not stop radical formation.

-

Requirement: You must exclude Oxygen and Light.

-

Protocol: Flush the headspace with Nitrogen or Argon after every use. Wrap the vial in aluminum foil or store in an amber vial.

Q: Can I add stabilizers? A: Yes. We recommend BHT (Butylated Hydroxytoluene) at 0.1% - 0.5% (w/w).

-

Why: BHT acts as a "radical scavenger."[3] It donates a hydrogen atom to the peroxy radical, terminating the chain reaction. The resulting BHT radical is stable and does not propagate the chain.

-

Note: If your next step is strictly sensitive to phenols, you must distill the aldehyde or run a silica plug before use.

Q: Does the tert-butyl group prevent this? A: No. The tert-butyl group is at the 3-position (meta to the aldehyde). It shields the ring carbons but leaves the aldehyde hydrogen (at C1) exposed. In fact, the electron-donating nature of the alkyl and ethoxy groups makes the aldehyde more electron-rich and susceptible to electrophilic radical attack compared to unsubstituted benzaldehyde.

Troubleshooting & Remediation

If you already have solids, do not discard the sample. Choose your remediation path based on the severity.

Decision Matrix

| Scenario | Visual Indicator | Recommended Action | Purity Expected |

| Minor Oxidation | Liquid with few crystals at bottom. | Method A: Basic Wash | >95% |

| Severe Oxidation | Slush/Solid mass or critical application. | Method B: Bisulfite Purification | >99% |

| Bulk Recovery | >100g scale. | Method C: Vacuum Distillation | >98% |

Method A: The "Quick Fix" (Basic Wash)

Best for removing small amounts of acid before a reaction.

Principle: The carboxylic acid (

-

Dissolve the sample in Diethyl Ether or Ethyl Acetate .

-

Wash 2x with 10% Aqueous Sodium Carbonate (

) or Saturated Sodium Bicarbonate (-

Caution:

gas will evolve. Vent frequently.

-

-

Wash 1x with Brine.

-

Dry over

, filter, and concentrate.

Method B: The Gold Standard (Bisulfite Purification)

Best for high purity. This method relies on the reversible formation of a water-soluble bisulfite adduct. Since the 3-tert-butyl group is meta, it does not sterically hinder adduct formation.

Protocol:

Step 1: Adduct Formation

-

Dissolve crude aldehyde (10g) in Ethanol (20 mL) .

-

Add Saturated Aqueous Sodium Bisulfite (

, 40 mL) . -

Stir vigorously for 30–60 minutes.

-

Observation: A white precipitate (the bisulfite adduct) should form. If no solid forms, the adduct may be soluble; proceed to extraction.[5]

-

Step 2: Washing (Removal of Impurities)

-

If Solid Forms: Filter the solid. Wash the filter cake with diethyl ether (removes non-aldehyde organics and any remaining acid).

-

If No Solid (Liquid-Liquid): Transfer to a separatory funnel.[6] Wash the aqueous layer (containing the adduct) with diethyl ether (2 x 50 mL). Discard the ether layer.

Step 3: Regeneration

-

Place the solid adduct (or aqueous solution) in a flask.

-

Add 10% Sodium Carbonate (

) or 10% NaOH until pH > 10. -

Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

Dry combined organics over

, filter, and concentrate.

Figure 2: Workflow for Sodium Bisulfite purification. This method selectively isolates the aldehyde.

References & Grounding

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Bisulfite purification of aldehydes).

-

Brindle, C. S., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[5] Org.[5] Process Res. Dev. 2017, 21, 9, 1394–1403.[5] Available at: [Link]

-

JoVE Science Education Database. "Radical Autoxidation." Organic Chemistry II. Available at: [Link]

Sources

- 1. Unit 5: Radicals and Radical Reactions [research.cm.utexas.edu]

- 2. Autoxidation - Wikipedia [en.wikipedia.org]

- 3. Video: Radical Autoxidation [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Workup [chem.rochester.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. quora.com [quora.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. homework.study.com [homework.study.com]

Troubleshooting low conversion rates with 3-(Tert-butyl)-4-ethoxybenzaldehyde

Technical Support Center: 3-(Tert-butyl)-4-ethoxybenzaldehyde

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this unique aromatic aldehyde in their synthetic workflows. Low conversion rates can be a significant hurdle, often stemming from the compound's specific structural features. This guide provides in-depth, troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

Answer: The reactivity of this compound is primarily governed by two competing factors originating from its substituents:

-

Steric Hindrance: The bulky tert-butyl group at the C3 position, ortho to the aldehyde, physically obstructs the path of incoming nucleophiles.[1] This steric shield makes it more difficult for reagents to access the electrophilic carbonyl carbon, which can significantly slow down reaction rates or prevent reactions that work well with less hindered aldehydes.[1][2]

-

Electronic Effects: The ethoxy group at the C4 position is a strong electron-donating group (EDG) due to its +R (resonance) effect. This effect increases the electron density on the aromatic ring and, importantly, on the carbonyl carbon. This reduces the electrophilicity of the aldehyde, making it inherently less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[3][4]

The combination of steric bulk and reduced electrophilicity is the principal reason for many of the challenges encountered when using this reagent.

Q2: How should I properly store and handle this aldehyde to ensure its purity and reactivity?

Answer: Like many benzaldehyde derivatives, this compound is susceptible to oxidation. Over time, exposure to air can convert the aldehyde to the corresponding, and often unreactive, benzoic acid.[5][6]

Recommended Storage Protocol:

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

-

Temperature: Store in a cool, dark place. Refrigeration is recommended.[6]

-

Container: Use a tightly sealed container to prevent exposure to air and moisture.[5]

-

Purity Check: Before use, it is good practice to check the purity of the aldehyde. This can be done via ¹H NMR (look for the characteristic aldehyde proton peak and the absence of a broad carboxylic acid peak) or by simple TLC analysis. Impure starting material is a common, and often overlooked, cause of low yields.

Q3: What are the most common side reactions, and under what conditions do they occur?

Answer: The primary side reaction to be aware of is the Cannizzaro reaction . This disproportionation reaction occurs under strongly basic conditions with aldehydes that lack α-hydrogens, such as this compound.[7][8][9]

-

Mechanism: In the presence of a strong base (e.g., concentrated NaOH or KOH), one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid salt.[8][10]

-

Impact: This reaction consumes two equivalents of your starting material to produce undesired byproducts, drastically lowering the theoretical maximum yield to 50% for the desired product in a different pathway.[8][9]

-

Avoidance: To prevent the Cannizzaro reaction, avoid using strong, concentrated bases unless specifically required by the reaction protocol.[10] If basic conditions are necessary, use milder bases or non-hydroxide bases where possible.

Troubleshooting Guide: Low Conversion by Reaction Type

This section addresses specific, common synthetic problems and provides actionable solutions and alternative protocols.

Scenario 1: Wittig & Horner-Wadsworth-Emmons (HWE) Olefinations

Problem: "My Wittig reaction with this compound is slow, incomplete, and gives a poor yield of the desired alkene."

Analysis: This is a classic case of steric hindrance. The bulky aldehyde struggles to react with the similarly bulky triphenylphosphonium ylide.[1][2][11] Furthermore, if using a stabilized ylide (e.g., one with an adjacent ester group), its reduced reactivity combined with the aldehyde's reduced electrophilicity creates a particularly challenging scenario.[2]

Troubleshooting Workflow: Olefination Reactions

Caption: Decision tree for troubleshooting Wittig reactions.

Primary Recommendation: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction

For sterically hindered aldehydes, the HWE reaction is often superior to the standard Wittig.[2][11] Phosphonate carbanions are more nucleophilic and generally less sterically demanding than their phosphonium ylide counterparts.[12] The HWE reaction typically provides excellent selectivity for the (E)-alkene.[12][13][14]

Optimized HWE Protocol for Hindered Aldehydes

| Step | Procedure | Rationale & Key Insights |

| 1 | Suspend sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) in anhydrous THF under Argon. | NaH is a strong, non-nucleophilic base suitable for deprotonating the phosphonate.[15] Anhydrous conditions are critical as water will quench the base and carbanion. |

| 2 | Cool the suspension to 0 °C. Add the desired diethyl phosphonate (1.1 eq.) dropwise. | The deprotonation is exothermic. Slow addition at 0 °C controls the reaction and prevents side reactions. |

| 3 | Allow the mixture to warm to room temperature and stir for 1 hour. | This ensures complete formation of the phosphonate carbanion. The solution should become clear or slightly hazy. |

| 4 | Dissolve this compound (1.0 eq.) in anhydrous THF. | Using a solution of the aldehyde ensures it is well-dispersed and reacts efficiently upon addition. |

| 5 | Add the aldehyde solution dropwise to the phosphonate carbanion mixture at room temperature. | Due to the aldehyde's steric hindrance, forcing conditions (e.g., elevated temperature/reflux) may be required. |

| 6 | Monitor the reaction by TLC. Stir at room temperature or heat to reflux until the starting aldehyde is consumed. | This is the most critical step. Hindered aldehydes may require several hours to overnight for complete conversion. |

| 7 | Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. | Standard aqueous workup. The phosphate byproduct is water-soluble and easily removed during extraction.[15] |

| 8 | Purify the crude product by column chromatography. | This will separate the desired alkene from any unreacted phosphonate and other minor impurities. |

Scenario 2: Nucleophilic Addition (Grignard & Organolithium Reagents)

Problem: "My Grignard reaction is giving a low yield of the expected secondary alcohol. I am recovering a lot of my starting aldehyde."

Analysis: This is another issue rooted in steric hindrance and reduced electrophilicity. The bulky tert-butyl group impedes the approach of the organometallic nucleophile.[16][17] Additionally, with bulky Grignard reagents, a side reaction—reduction of the aldehyde to the primary alcohol via hydride transfer—can sometimes compete with the desired addition.[17]

Recommendations & Troubleshooting Steps:

-

Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive (more basic and more nucleophilic) than their Grignard counterparts and can often overcome the steric and electronic barriers presented by this aldehyde.

-

Use a Lewis Acid Additive: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can significantly improve yields. This procedure, known as the Luche reaction, involves pre-complexing the aldehyde with CeCl₃. The cerium coordinates to the carbonyl oxygen, making the carbonyl carbon much more electrophilic and activating it towards nucleophilic attack.

-

Optimize Reaction Conditions:

-

Temperature: Perform the addition at a low temperature (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions.

-

Addition Rate: Add the organometallic reagent slowly (dropwise) to the aldehyde solution. A rapid addition can lead to localized high concentrations and potential side reactions.

-

Reaction Time: Allow for a longer reaction time to compensate for the slower reaction rate. Monitor progress carefully by TLC.

-

Diagram: Steric Hindrance at the Carbonyl

Caption: Steric shielding of the carbonyl carbon by the ortho tert-butyl group.

Scenario 3: Reductive Amination

Problem: "My one-pot reductive amination is inefficient. I see incomplete consumption of the aldehyde and formation of the side-product alcohol."

Analysis: Direct (one-pot) reductive amination involves an equilibrium between the aldehyde/amine and the intermediate imine/enamine, followed by reduction.[18][19] The steric hindrance of this compound can disfavor the formation of the tetrahedral intermediate required for imine formation.[20] If the reducing agent is too reactive (like NaBH₄), it may reduce the aldehyde faster than the imine can form, leading to the alcohol byproduct.[21]

Recommendations & Troubleshooting Steps:

-

Use a Stepwise (Indirect) Procedure:

-

Step A (Imine Formation): First, form the imine separately. Dissolve the aldehyde and the primary amine (1.0-1.1 eq.) in a solvent like methanol or toluene. Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to drive the equilibrium towards the imine.[19] Monitor the disappearance of the aldehyde by TLC.

-

Step B (Reduction): Once imine formation is complete, filter off the dehydrating agent and then add the reducing agent to the solution. This ensures the reducing agent primarily acts on the desired imine intermediate.

-

-

Choose a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations, especially with sensitive or hindered substrates.[21][22] It is milder than NaBH₄ and NaBH₃CN and is particularly effective at reducing the protonated iminium ion intermediate over the starting aldehyde.[21][22] This selectivity minimizes the formation of the alcohol byproduct.

-

Control the pH: The reaction is typically most effective under weakly acidic conditions (pH 5-6). This can be achieved by adding a small amount of acetic acid, which catalyzes imine formation without significantly deactivating the amine nucleophile.[21]

References

- Allen. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs.

- Wikipedia. Cannizzaro reaction.

- Synthetic applications of the Cannizzaro reaction. (2024, June 19). PMC - NIH.

- Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction.

- J&K Scientific LLC. (2021, February 23). Cannizzaro Reaction.